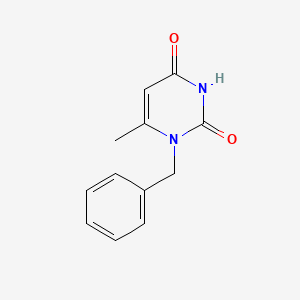

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

概要

説明

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Transformations : 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione has been utilized in heterocyclic transformations. For example, it reacts under phase-transfer catalytic conditions with amides and thioamides to yield 6-substituted 5-acetyluracils and with malonamide to produce a bicyclic pyridopyrimidine system. These transformations demonstrate its versatility in creating diverse heterocyclic compounds (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Pyrimidine Derivatives : It is involved in the facile and clean synthesis of pyrimidine derivatives via a three-component reaction in aqueous media. This demonstrates its role in synthesizing structurally diverse pyrimidine derivatives, which are significant in medicinal chemistry (Shi, Shi, & Rong, 2010).

Anti-Inflammatory Activity : Compounds derived from this compound have shown significant anti-inflammatory activity. This highlights its potential application in developing anti-inflammatory drugs (Dong, 2010).

Synthesis of Thietanyl-Substituted Pyrimidine-2,4(1H,3H)-Dions : The compound is also used in the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones, indicating its use in the development of novel heterocyclic compounds with potential pharmaceutical applications (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

Exploring Effects on Free Radical Oxidation : Studies have investigated the effects of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in whole blood and bone marrow, indicating its potential in studying oxidative stress-related processes (Meshcheryakova et al., 2022).

Synthesis of Novel Chromenopyrimidine Derivatives : It's also used in the synthesis of novel 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with various pharmaceutical properties such as antibacterial and antiallergic activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Development of Adenosine Receptor Antagonists : 1-Benzyl derivatives of pyrimidine-2,4-dione have been evaluated as potential adenosine receptor antagonists, showing significant antagonist effects, particularly against the A(3) receptor (Priego et al., 2002).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRVJHIISSYWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309275 | |

| Record name | 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33443-58-2 | |

| Record name | NSC211600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

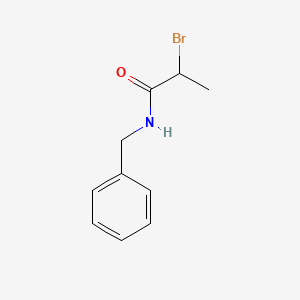

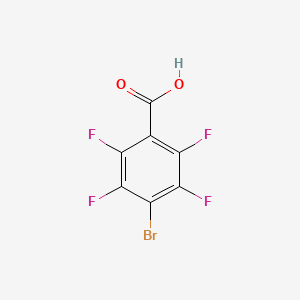

Synthesis routes and methods I

Procedure details

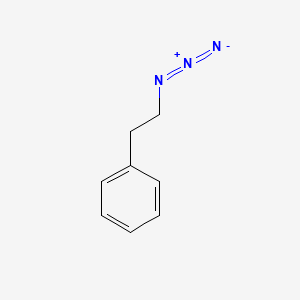

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)